molecular formula C10H6N4 B1445600 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile CAS No. 1158735-19-3

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile

Cat. No.: B1445600
CAS No.: 1158735-19-3
M. Wt: 182.18 g/mol
InChI Key: CDMCYZSCFJVBSQ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings.

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, this compound has shown interactions with other proteins and biomolecules involved in cell cycle regulation and apoptosis, such as caspase-3 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity. It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . This is achieved through the upregulation of caspase-3 levels, which plays a pivotal role in the execution phase of cell apoptosis . Furthermore, this compound impacts cell signaling pathways, particularly those mediated by EGFR, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of the EGFR enzyme, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling cascade that promotes cell proliferation and survival . Additionally, the compound’s ability to upregulate caspase-3 levels suggests a mechanism involving the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against EGFR over extended periods . Degradation products may form under certain conditions, potentially influencing its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects . Additionally, this compound can influence metabolic flux and metabolite levels, further affecting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the EGFR enzyme in cancer cells . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that sufficient concentrations reach the intended targets .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cell membrane allows it to effectively inhibit EGFR activity . Additionally, the compound’s presence in the cytoplasm facilitates its interactions with other biomolecules involved in apoptosis and cell cycle regulation .

Preparation Methods

The synthesis of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile typically involves the reaction of 4-cyanopyridine with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-pyridin-4-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMCYZSCFJVBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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